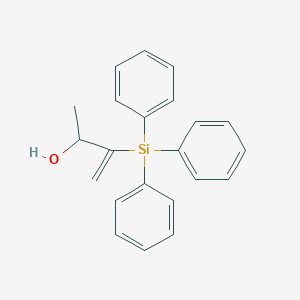
3-(Triphenylsilyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenylsilyl)but-3-en-2-ol is an organic compound with the molecular formula C22H20OSi It is characterized by the presence of a triphenylsilyl group attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylsilyl)but-3-en-2-ol typically involves the reaction of triphenylsilyl chloride with an appropriate butenol precursor. One common method involves the use of Grignard reagents, where the triphenylsilyl chloride reacts with a Grignard reagent derived from butenol . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenol structure can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-(Triphenylsilyl)but-3-en-2-one.
Reduction: Formation of 3-(Triphenylsilyl)butan-2-ol.
Substitution: Formation of 3-(Triphenylsilyl)but-3-en-2-halide.
Scientific Research Applications
3-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of silyl groups on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can influence the compound’s reactivity and stability, while the butenol structure allows for various chemical modifications. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)but-3-en-2-ol
- 3-(Triphenylsilyl)but-3-en-2-one
- 3-(Triphenylsilyl)butan-2-ol
Uniqueness
3-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties compared to other silyl-substituted butenols. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
63429-74-3 |
|---|---|
Molecular Formula |
C22H22OSi |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-triphenylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C22H22OSi/c1-18(23)19(2)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,23H,2H2,1H3 |
InChI Key |
AMUBDQGKFRPLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


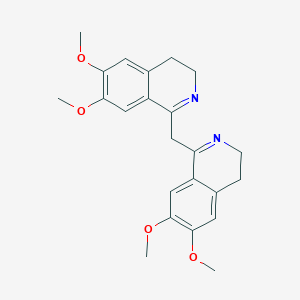
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
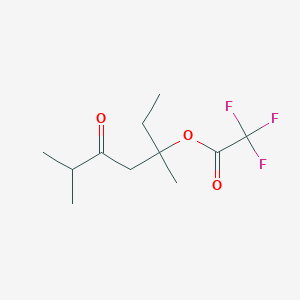
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
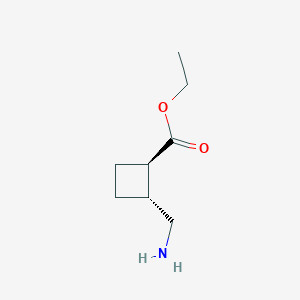
![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)



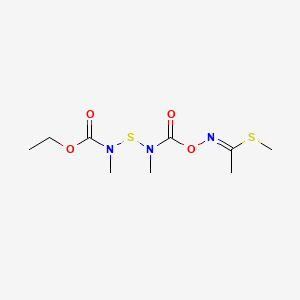
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
